2-(2-((6-氨基-5-硝基嘧啶-4-基)氨基)乙氧基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

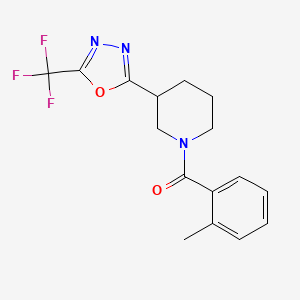

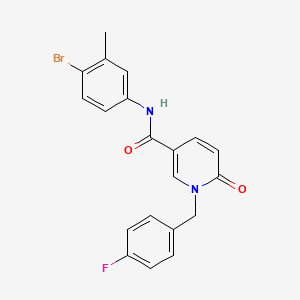

The compound 2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and dyes. They often contain multiple functional groups that can participate in various chemical reactions, making them valuable intermediates in organic synthesis.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through multicomponent reactions, which are efficient and can be performed under mild conditions. For instance, the synthesis of 4-amino-5-carbonitrile-2-nitroaminopyrimidine, a related pyrimidine derivative, was accomplished using aromatic aldehydes, 1-nitroguanidine, and malononitrile in ethanol, highlighting the versatility of ethanol as a solvent in the synthesis of such compounds . Although the specific synthesis of 2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted with various functional groups. These substitutions can significantly affect the chemical and physical properties of the molecules. The presence of amino and nitro groups, as seen in the related compounds, suggests that 2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol would also exhibit reactivity due to these electron-donating and electron-withdrawing groups, respectively .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitutions and multicomponent reactions. The amino group is a common site for nucleophilic attack, while the nitro group can be involved in reduction reactions. The ethanol moiety in the compound could potentially be involved in esterification or etherification reactions. The synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives in an aqueous ethanol medium demonstrates the role of ethanol in facilitating such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their functional groups. The presence of polar groups such as amino and nitro can increase solubility in polar solvents like ethanol. The stability of these compounds can vary under different conditions; for example, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids due to its stability under acidic conditions and its ability to be cleaved under alkaline conditions or high temperatures . This suggests that the stability of 2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol would need to be evaluated under various conditions to determine its suitability for different applications.

科学研究应用

潜在抗癌剂的合成

一项研究探索了使用 6-氨基-4-氯-5-硝基吡啶-2-基)氨基甲酸酯(在结构上与 2-(2-((6-氨基-5-硝基嘧啶-4-基)氨基)乙氧基)乙醇相关)合成各种化合物。该研究旨在生产潜在的抗癌剂,特别是吡啶并[4,3-b][1,4]氧杂环和吡啶并[4,3-b][1,4]噻嗪。它们对培养的 L1210 细胞和患有 P388 白血病的小鼠的增殖和存活产生了重大影响,表明在癌症治疗中具有潜在应用 (Temple 等人,1983)。

化学转化和合成

对 4-甲氧基-5-硝基嘧啶(与 2-(2-((6-氨基-5-硝基嘧啶-4-基)氨基)乙氧基)乙醇相似)的研究表明转化为 3-氨基-4-硝基吡唑。该研究重点关注此转化的机理及其在化学合成中的潜在应用。这项工作是理解相关化合物的化学行为的基础 (Biffin 等人,1968)。

溶剂对反应性的影响

对硝基吡啶的卤代和烷氧基衍生物对氨溶液的反应性进行了一项研究,表明溶剂极性显着影响取代过程。本研究提供了对 2-(2-((6-氨基-5-硝基嘧啶-4-基)氨基)乙氧基)乙醇等化合物在不同溶剂中的化学行为的见解,这对于开发有效的合成方法至关重要 (Hertog & Jouwersma,1953)。

在合成新型化合物中的应用

对 7,12-二氢-1,3,6,7,12-五氮杂并菲-5-羧酸乙酯的合成研究证明了使用相关化合物创建新型化学实体的潜力。这些化合物可能具有多种应用,包括药物化学 (Basetti 等人,2015)。

嘧啶衍生物的抗菌活性

一项关于合成 2-氨基-5-氰基-4-[(2-芳基)-1H-吲哚-3-基]-6-羟基嘧啶的研究(在结构上与目标化合物相关)评估了它们的抗菌活性。这证明了类似化合物在开发新型抗菌剂中的潜力 (Gupta 等人,2014)。

属性

IUPAC Name |

2-[2-[(6-amino-5-nitropyrimidin-4-yl)amino]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O4/c9-7-6(13(15)16)8(12-5-11-7)10-1-3-17-4-2-14/h5,14H,1-4H2,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLYOGHWSCBSHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)NCCOCCO)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3008784.png)

![1-[(2-Methylphenyl)methyl]pyrazole](/img/structure/B3008787.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B3008792.png)

![2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008803.png)